Guanosine 5'-diphosphate Guanosine 5'-diphosphate GDP is a purine ribonucleoside 5'-diphosphate resulting from the formal condensation of the hydroxy group at the 5' position of guanosine with pyrophosphoric acid. It has a role as an Escherichia coli metabolite, a mouse metabolite and an uncoupling protein inhibitor. It is a guanosine 5'-phosphate and a purine ribonucleoside 5'-diphosphate. It is a conjugate acid of a GDP(2-).
Guanosine-5'-diphosphate is a natural product found in Arabidopsis thaliana, Aeromonas veronii, and Homo sapiens with data available.
A guanine nucleotide containing two phosphate groups esterified to the sugar moiety.
Brand Name: Vulcanchem
CAS No.: 105184-12-1
VCID: VC20741643
InChI: InChI=1S/C10H15N5O11P2/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1
SMILES: C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N
Molecular Formula: C10H15N5O11P2
Molecular Weight: 443.2 g/mol

Guanosine 5'-diphosphate

CAS No.: 105184-12-1

VCID: VC20741643

Molecular Formula: C10H15N5O11P2

Molecular Weight: 443.2 g/mol

* For research use only. Not for human or veterinary use.

Guanosine 5'-diphosphate - 105184-12-1

Description GDP is a purine ribonucleoside 5'-diphosphate resulting from the formal condensation of the hydroxy group at the 5' position of guanosine with pyrophosphoric acid. It has a role as an Escherichia coli metabolite, a mouse metabolite and an uncoupling protein inhibitor. It is a guanosine 5'-phosphate and a purine ribonucleoside 5'-diphosphate. It is a conjugate acid of a GDP(2-).
Guanosine-5'-diphosphate is a natural product found in Arabidopsis thaliana, Aeromonas veronii, and Homo sapiens with data available.
A guanine nucleotide containing two phosphate groups esterified to the sugar moiety.
CAS No. 105184-12-1
Product Name Guanosine 5'-diphosphate
Molecular Formula C10H15N5O11P2
Molecular Weight 443.2 g/mol
IUPAC Name [(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
Standard InChI InChI=1S/C10H15N5O11P2/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1
Standard InChIKey QGWNDRXFNXRZMB-UUOKFMHZSA-N
Isomeric SMILES C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)NC(=NC2=O)N
SMILES C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N
Canonical SMILES C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)NC(=NC2=O)N
Reference Hsiao et al. Automatic policing of biochemical annotations using genomic correlations. Nature Chemical Biology, doi: 10.1038/nchembio.266, published online 22 November 2009 http://www.nature.com/naturechemicalbiology
PubChem Compound 135398619
Last Modified Jul 17 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator